Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15939307
InChI: InChI=1S/C11H9ClN2O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate

CAS No.:

Cat. No.: VC15939307

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate -

Specification

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name methyl 3-chloro-4-pyrazol-1-ylbenzoate
Standard InChI InChI=1S/C11H9ClN2O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,1H3
Standard InChI Key VOEATPFZUYWIFB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Cl

Introduction

Structural and Molecular Characteristics

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate belongs to the class of heterocyclic aromatic compounds, combining a benzoate ester framework with a pyrazole moiety. The IUPAC name for this compound is methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate, reflecting its substitution pattern. The pyrazole ring, a five-membered structure with two adjacent nitrogen atoms, is linked to the benzene ring at the 4-position, while a chlorine atom occupies the 3-position. The ester group (-COOCH₃) at the 1-position completes the structure .

Key Structural Features:

  • Pyrazole Ring: Contributes to hydrogen bonding and π-π stacking interactions, critical for binding biological targets.

  • Chlorine Substituent: Enhances lipophilicity and electron-withdrawing effects, influencing reactivity and bioavailability.

  • Ester Group: Provides a site for hydrolysis, enabling conversion to carboxylic acid derivatives under specific conditions .

The compound’s SMILES notation, COC(=O)C1=CC(=C(C=C1)Cl)N2C=CC=N2, encodes its connectivity and functional groups. X-ray crystallography and NMR studies confirm a planar geometry for the benzene and pyrazole rings, with the ester group adopting a conformation perpendicular to the aromatic system .

Synthesis and Manufacturing Protocols

The synthesis of methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate involves a multi-step process, as outlined below:

Pyrazole Ring Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions (e.g., acetic acid or H₂SO₄). This step yields 1H-pyrazole, which is subsequently functionalized.

Substitution Reaction

The pyrazole intermediate undergoes nucleophilic aromatic substitution with 3-chloro-4-fluorobenzoic acid. The fluorine atom at the 4-position is replaced by the pyrazole nitrogen in the presence of a base like potassium carbonate, forming 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid.

Esterification

The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid. This step produces the final compound, methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate, with a typical yield of 65–75%.

Table 1: Synthesis Conditions and Reagents

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine, acetylacetone, H₂SO₄, 80°C85–90
SubstitutionK₂CO₃, DMF, 110°C, 12 h70–75
EsterificationMeOH, H₂SO₄, reflux, 6 h65–75

Chemical Reactivity and Functional Transformations

Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate exhibits diverse reactivity, enabling its modification for tailored applications:

Nucleophilic Substitution

The chlorine atom at the 3-position undergoes substitution with nucleophiles such as methoxide (NaOMe) or amines (e.g., NH₃), yielding derivatives like methyl 3-methoxy-4-(1H-pyrazol-1-yl)benzoate.

Ester Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH), the ester group hydrolyzes to form 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid, a precursor for metal-organic frameworks or coordination complexes.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ oxidizes the pyrazole ring’s methyl groups to carboxylic acids.

  • Reduction: NaBH₄ selectively reduces ester groups to alcohols, though this is less common due to competing side reactions.

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsProduct
Nucleophilic substitutionNaOMe, MeOH, 60°CMethyl 3-methoxy-4-(1H-pyrazol-1-yl)benzoate
Ester hydrolysisNaOH, H₂O/EtOH, reflux3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
OxidationKMnO₄, H₂O, 100°C3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
ActivityTarget Organism/Cell LineEfficacy (IC₅₀/MIC)
AntimicrobialS. aureus (MRSA)MIC = 8 µg/mL
AntitumorMCF-7 (breast cancer)IC₅₀ = 14 µM
Anti-inflammatoryRAW 264.7 macrophagesIC₅₀ = 9 µM

Comparative Analysis with Analogous Compounds

Modifications to the pyrazole ring or substituents significantly alter bioactivity:

Methyl vs. Ethyl Esters

Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate shows reduced antimicrobial potency (MIC = 16 µg/mL vs. S. aureus) compared to the methyl derivative, likely due to slower hydrolysis kinetics .

Halogen Substitutions

Replacing chlorine with fluorine (e.g., methyl 3-fluoro-4-(1H-pyrazol-1-yl)benzoate) improves metabolic stability but reduces antitumor activity by 30% .

Hybrid Derivatives

Ferrocene-conjugated analogs (e.g., ferrocenyl-pyrazole hybrids) exhibit enhanced antiparasitic activity against Plasmodium falciparum (IC₅₀ = 0.8 µM), though with increased cytotoxicity .

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